molecular formula C6H14O6 B12411932 D-Sorbitol-13C,d2

D-Sorbitol-13C,d2

Cat. No.: B12411932
M. Wt: 185.18 g/mol
InChI Key: FBPFZTCFMRRESA-MFCWALQOSA-N
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Description

D-Sorbitol-13C,d2: is a stable isotope-labeled compound of D-Sorbitol, a six-carbon sugar alcohol. This compound is specifically labeled with carbon-13 and deuterium, making it useful in various scientific research applications. D-Sorbitol itself is commonly used as a sugar substitute, stabilizing excipient, isotonicity agent, sweetener, humectant, thickener, and dietary supplement .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of D-Sorbitol-13C,d2 involves the isotopic labeling of D-Sorbitol. The process typically starts with the synthesis of D-Sorbitol, followed by the incorporation of carbon-13 and deuterium isotopes. The reaction conditions often involve the use of acidified ammonium molybdate as a catalyst, with the reaction taking place at a temperature range of 98-100°C .

Industrial Production Methods: Industrial production of this compound is carried out in specialized facilities equipped to handle isotopic labeling. The process involves the large-scale synthesis of D-Sorbitol, followed by isotopic enrichment using carbon-13 and deuterium sources. The final product is purified and packaged for use in research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: D-Sorbitol-13C,d2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the compound’s behavior and interactions in different environments.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and nitric acid. The reaction typically occurs under acidic conditions.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents. The reaction is usually carried out in anhydrous solvents.

    Substitution: Halogenating agents such as thionyl chloride and phosphorus tribromide are used for substitution reactions. The reaction conditions vary depending on the desired product.

Major Products Formed: The major products formed from these reactions include various derivatives of D-Sorbitol, such as D-Glucitol and other sugar alcohols. These products are useful in further research and industrial applications .

Scientific Research Applications

Chemistry: D-Sorbitol-13C,d2 is used as a tracer in metabolic studies to understand the pathways and mechanisms of sugar alcohol metabolism. It is also used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and interactions .

Biology: In biological research, this compound is used to study the metabolic pathways of sugar alcohols in various organisms. It helps in understanding the role of sugar alcohols in cellular processes and their impact on health and disease .

Medicine: this compound is used in medical research to study the pharmacokinetics and pharmacodynamics of sugar alcohols. It is also used in the development of new therapeutic agents and diagnostic tools .

Industry: In the industrial sector, this compound is used in the production of bio-based polyurethanes and other polymers. It is also used as a stabilizing excipient in pharmaceutical formulations .

Mechanism of Action

D-Sorbitol-13C,d2 exerts its effects by participating in various metabolic pathways. The compound is metabolized by enzymes such as sorbitol dehydrogenase and aldose reductase, leading to the formation of fructose and glucose. These metabolic products are further utilized in cellular processes, contributing to energy production and other vital functions .

Comparison with Similar Compounds

    D-Glucitol-13C: Another isotopically labeled sugar alcohol used in metabolic studies.

    D-Mannitol-13C: A similar compound used in medical and biological research.

    D-Arabitol-13C: Used in studying sugar alcohol metabolism and its effects on health.

Uniqueness: D-Sorbitol-13C,d2 is unique due to its dual isotopic labeling with carbon-13 and deuterium. This dual labeling provides enhanced sensitivity and specificity in analytical techniques such as NMR spectroscopy and mass spectrometry. The compound’s unique properties make it valuable in a wide range of scientific research applications .

Properties

Molecular Formula

C6H14O6

Molecular Weight

185.18 g/mol

IUPAC Name

(2R,3R,4R,5S)-1,1-dideuterio(113C)hexane-1,2,3,4,5,6-hexol

InChI

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i1+1D2

InChI Key

FBPFZTCFMRRESA-MFCWALQOSA-N

Isomeric SMILES

[2H][13C]([2H])([C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)O

Origin of Product

United States

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